molecular formula C13H13NO4S B045571 S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate CAS No. 1088-37-5

S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate

Cat. No.: B045571
CAS No.: 1088-37-5
M. Wt: 279.31 g/mol
InChI Key: BQPFTDMXVHNBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate, also known as ethanethioic acid S-[3-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]propyl] ester, is a chemical compound with the molecular formula C13H13NO4S and a molecular weight of 279.31 g/mol. This compound is an intermediate in the synthesis of heterobifunctional linkers used for the conjugation of carbohydrates to proteins.

Preparation Methods

The synthesis of S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate involves the reaction of thioacetic acid with N-(3-mercaptopropoxy)phthalimide. The reaction conditions typically include the use of solvents such as dichloromethane (DCM), ethyl acetate, methanol, and tetrahydrofuran (THF). The compound is usually stored at -20°C to maintain its stability.

Chemical Reactions Analysis

S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanethioate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of heterobifunctional linkers for conjugating carbohydrates to proteins.

    Biology: The compound is used in the study of protein-carbohydrate interactions and the development of bioconjugates.

    Medicine: It has potential therapeutic applications due to its ability to form stable conjugates with biomolecules.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate involves its ability to form covalent bonds with target molecules. The ethanethioate group can react with nucleophiles, such as amino groups in proteins, to form stable thioester linkages. This property makes it useful for the conjugation of carbohydrates to proteins, facilitating the study of protein-carbohydrate interactions and the development of bioconjugates.

Comparison with Similar Compounds

S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate can be compared with other similar compounds, such as:

    N-(3-mercaptopropoxy)phthalimide: This compound is a precursor in the synthesis of this compound.

    Thioacetic acid: This compound is used in the synthesis of this compound and has similar reactivity. The uniqueness of this compound lies in its ability to form stable thioester linkages, making it particularly useful for bioconjugation applications.

Properties

IUPAC Name

S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-9(15)19-8-4-7-18-14-12(16)10-5-2-3-6-11(10)13(14)17/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPFTDMXVHNBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCON1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60910873
Record name S-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl} ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1088-37-5
Record name NSC101750
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl} ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.